molecular formula C17H26N4O3 B11231018 N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(morpholin-4-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11231018
M. Wt: 334.4 g/mol
InChI Key: TWEMGFIGTMTUIL-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a morpholine ring and a cycloheptapyridazine core

Properties

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H26N4O3/c22-16(18-6-7-20-8-10-24-11-9-20)13-21-17(23)12-14-4-2-1-3-5-15(14)19-21/h12H,1-11,13H2,(H,18,22)

InChI Key

TWEMGFIGTMTUIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.

    Cycloheptapyridazine Core Formation: The cycloheptapyridazine core is synthesized through a series of cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the morpholine derivative with the cycloheptapyridazine core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studies focus on its interaction with biological targets and its potential as a drug candidate.

    Material Science: The compound’s properties are explored for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PIPERAZIN-1-YL)ACETAMIDE: This compound shares a similar morpholine and acetamide structure but differs in the core structure.

    N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PIPERIDIN-2-YL)ACETAMIDE: Another similar compound with a piperidine core instead of the cycloheptapyridazine core.

Uniqueness

The uniqueness of N-[2-(MORPHOLIN-4-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE lies in its cycloheptapyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds.

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